
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt is a derivative of carbamazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is a glucuronide conjugate, which means it has undergone a process where glucuronic acid is added to it. This modification often enhances the solubility and excretion of the compound, making it easier for the body to eliminate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt typically involves the following steps:
Hydroxylation: Carbamazepine is first hydroxylated to produce 10,11-dihydro-10-hydroxy carbamazepine.
Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid to form the glucuronide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process would include purification steps to ensure the final product is of high purity and suitable for research or pharmaceutical use.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also be reduced, gaining electrons in the process.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Conditions for substitution reactions vary widely but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different hydroxylated derivatives, while reduction could produce various reduced forms of the compound.
Applications De Recherche Scientifique
(S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of carbamazepine.
Biology: The compound is studied for its interactions with various biological molecules and pathways.
Medicine: Research focuses on its pharmacokinetics and pharmacodynamics to understand how it is metabolized and excreted in the body.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt involves its interaction with various molecular targets in the body. It is primarily metabolized in the liver, where it undergoes glucuronidation. This process enhances its solubility, allowing it to be more easily excreted by the kidneys. The compound may also interact with specific enzymes and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
10,11-Dihydro-10-hydroxy Carbamazepine: A precursor in the synthesis of the glucuronide derivative.
Quercetin-3-O-beta-D-glucuronide: Another glucuronide conjugate studied for its biological effects.
Uniqueness: What sets (S)-10-Monohydroxy-10,11-dihydro Carbamazepine O-beta-D-Glucuronide Sodium Salt apart is its specific structure and the way it is metabolized in the body. Its glucuronide conjugate form enhances its solubility and excretion, making it a valuable compound for studying the metabolism and pharmacokinetics of carbamazepine derivatives.
Propriétés
Formule moléculaire |
C21H21N2NaO8 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
sodium;(2S,3S,4S,5R,6R)-6-[[(5S)-11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C21H22N2O8.Na/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28;/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28);/q;+1/p-1/t14-,15-,16-,17+,18-,20+;/m0./s1 |
Clé InChI |
VLZQDUOKNQNYPV-BJIKOUODSA-M |
SMILES isomérique |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



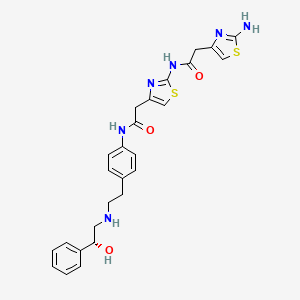
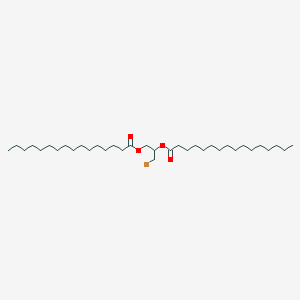
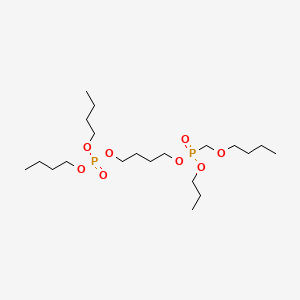
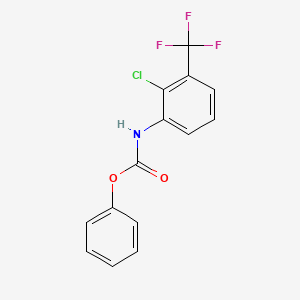


![dimethyl (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;4-methylbenzenesulfonic acid](/img/structure/B13862662.png)
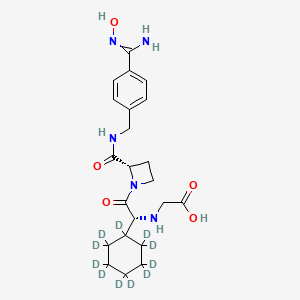

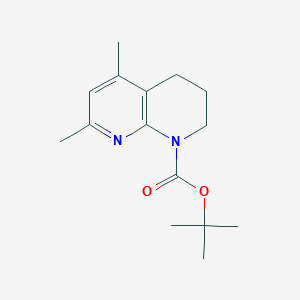
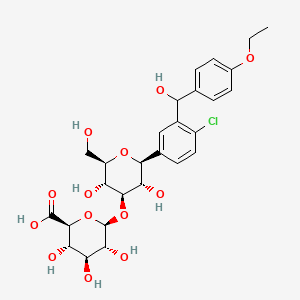
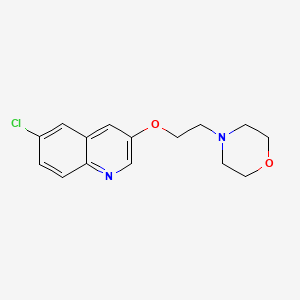
![22-Methylpentacyclo[12.8.0.02,7.08,13.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B13862704.png)
